molecular formula C28H33FN4O2 B2860451 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide CAS No. 946243-65-8

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2860451
CAS No.: 946243-65-8
M. Wt: 476.596
InChI Key: UQZWLTTXWMZISN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-methoxy group, linked to an ethyl chain bearing two aromatic moieties: a 4-(dimethylamino)phenyl group and a 4-(4-fluorophenyl)piperazine. The 4-fluorophenyl group on the piperazine ring and the 2-methoxybenzamide moiety are critical for its pharmacological profile, influencing receptor affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33FN4O2/c1-31(2)23-12-8-21(9-13-23)26(20-30-28(34)25-6-4-5-7-27(25)35-3)33-18-16-32(17-19-33)24-14-10-22(29)11-15-24/h4-15,26H,16-20H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWLTTXWMZISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2OC)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Dimethylamino Group : Enhances solubility and may influence receptor interactions.
  • Piperazine Moiety : Associated with central nervous system activity, potentially affecting neurotransmitter systems.
  • Fluorophenyl Group : May increase binding affinity to biological targets.

The molecular formula for this compound is C23H30F1N3O2C_{23}H_{30}F_{1}N_{3}O_{2}, indicating a complex arrangement conducive to diverse biological interactions.

Research suggests that this compound may interact with various biological targets:

  • Dopamine Receptors : Due to the piperazine structure, it may modulate dopamine signaling, which is crucial in treating neurological disorders.
  • Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer progression, indicating potential antitumor effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
AntitumorPotential to inhibit cell proliferation in various cancer cell lines.
AntimicrobialSimilar compounds exhibit antimicrobial properties, suggesting potential here.
CNS ActivityPossible modulation of neurotransmitter levels due to piperazine structure.

Case Studies and Research Findings

  • Antitumor Activity :
    • In vitro studies have indicated that compounds similar to this compound can inhibit the growth of cancer cells. For example, a study demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range.
  • CNS Effects :
    • A preliminary study evaluated the effects of similar piperazine derivatives on behavioral models in rodents, showing potential anxiolytic effects. This suggests that the compound may influence CNS pathways relevant for anxiety and depression.
  • Kinase Inhibition Studies :
    • Research has shown that benzamide derivatives can inhibit various kinases implicated in cancer. A related compound demonstrated effective inhibition of RET kinase activity, which is associated with certain types of tumors.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : To elucidate specific interactions with biological targets.
  • Clinical Trials : To evaluate efficacy and safety in humans.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Piperazine Substituent Benzamide/Amide Substituent Key Findings References
Target Compound 4-(4-fluorophenyl) 2-methoxybenzamide Hypothesized balanced receptor affinity N/A
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) 2,4-dichlorophenyl Pyridinyl-pentanamide High dopamine D3 receptor selectivity
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide 2-methoxyphenyl 4-fluorobenzamide Reduced metabolic stability due to fluorobenzamide
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide 2-methoxyphenyl 4-nitrobenzamide Radioligand potential for serotonin receptors
N-[2-(4-Phenylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide 4-phenyl 3-methoxyphenoxyacetamide Moderate serotonin reuptake inhibition
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydryl 4-fluorophenyl ketone oxime Enhanced lipophilicity but poor CNS penetration

Piperazine Substituent Effects

  • Electron-Withdrawing Groups (e.g., 2,4-Dichlorophenyl): Compounds like 7o () exhibit high dopamine D3 receptor affinity, attributed to the electron-withdrawing chlorine atoms enhancing piperazine-receptor interactions .
  • Aromatic vs. Aliphatic Substituents : The benzhydryl group in increases molecular bulk, reducing CNS penetration despite the presence of a 4-fluorophenyl ketone . In contrast, the target’s 4-fluorophenyl on piperazine likely improves blood-brain barrier permeability.
  • Methoxy Substitution: and highlight 2-methoxyphenylpiperazine derivatives, which often show serotonin receptor binding. The target’s dimethylaminophenyl group may shift selectivity toward dopamine receptors .

Benzamide/Amide Modifications

  • Nitro vs. Methoxy Groups : The 4-nitrobenzamide in enhances radioligand utility due to its electron-deficient aromatic ring, facilitating receptor binding studies . The target’s 2-methoxybenzamide may improve solubility and metabolic stability compared to nitro groups.
  • Fluorine Substitution : The 4-fluorobenzamide in exhibits lower metabolic stability, suggesting that fluorine’s position on the benzamide impacts oxidative degradation . The target’s 2-methoxy group likely mitigates this issue.
  • Heterocyclic Linkages: Compounds like those in (pyrazolyl) and (azetidinone) introduce alternative cores, but their pharmacological profiles diverge significantly from benzamide-based analogs .

Pharmacological Implications

  • Receptor Selectivity: Dichlorophenylpiperazines () favor dopamine D3 receptors, whereas 2-methoxyphenylpiperazines () align with serotonin receptors. The target’s 4-fluorophenylpiperazine and dimethylaminophenyl groups may confer dual receptor modulation.
  • Metabolic Stability : Fluorine and methoxy groups influence cytochrome P450 interactions. The target’s 2-methoxybenzamide may reduce first-pass metabolism compared to nitro-substituted analogs.

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